molecular formula C16H12BrN7O B14927243 N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927243
M. Wt: 398.22 g/mol
InChI Key: IARZTDPCLBMFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolo-pyrimidine scaffold, making it a promising candidate for various biological activities, including anticancer properties .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N~2~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle progression and apoptosis .

Properties

Molecular Formula

C16H12BrN7O

Molecular Weight

398.22 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12BrN7O/c17-12-4-2-11(3-5-12)9-23-10-13(8-19-23)20-15(25)14-21-16-18-6-1-7-24(16)22-14/h1-8,10H,9H2,(H,20,25)

InChI Key

IARZTDPCLBMFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Br)N=C1

Origin of Product

United States

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